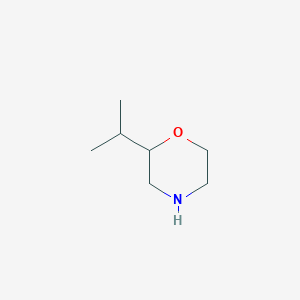

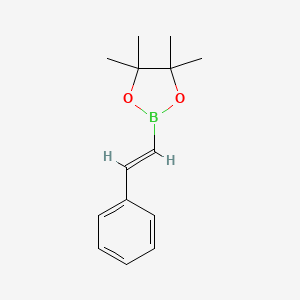

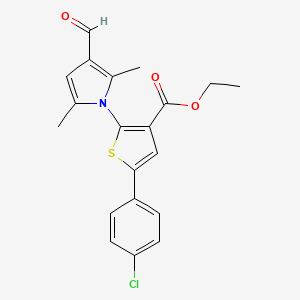

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, also known as 6-AMPD, is an organic compound that was synthesized in the early 1970s. It is a member of the pyrimidine family and has been studied extensively in recent years due to its various applications in the fields of biochemistry and physiology. 6-AMPD is a versatile compound that has been used in research studies to investigate a number of physiological and biochemical processes.

科学的研究の応用

Pyrimidine Chemistry and Complex Formation

Pyrimidine derivatives, including structures similar to 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, have been scrutinized for their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures, properties, and complex formation capabilities of these compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Research into the pyranopyrimidine core, closely related to the compound , underscores its significance as a key precursor in medicinal and pharmaceutical industries. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.), showcases the broad applicability and potential of these structures in creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Inhibitory Effects on DPP IV

The compound's structural relatives are explored as inhibitors of dipeptidyl peptidase IV (DPP IV), illustrating their potential in treating type 2 diabetes mellitus through the inhibition of GLP-1 and GIP degradation. Such studies highlight the intense research into new DPP IV inhibitors, given the significant role of this enzyme in glucose metabolism (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Activities

Pyrimidine derivatives demonstrate a broad range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in the synthesis and anti-inflammatory effects of these compounds points to their significant potential in medicinal chemistry. The inhibitory effects against key inflammatory mediators underline the importance of pyrimidines in drug development (Rashid et al., 2021).

Structural Activity Relationships

Further exploration into the structure-activity relationships of pyrimidine derivatives showcases their versatility in exhibiting antimicrobial, anticancer, antitubercular, and other biological activities. Such studies provide valuable insights for designing new compounds with enhanced pharmacological profiles (Natarajan et al., 2022).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione involves the reaction of 5-(Piperidin-1-Yl)barbituric acid with methylamine followed by reduction with sodium borohydride to yield the final product.", "Starting Materials": [ "5-(Piperidin-1-Yl)barbituric acid", "Methylamine", "Sodium borohydride" ], "Reaction": [ "Step 1: 5-(Piperidin-1-Yl)barbituric acid is reacted with excess methylamine in ethanol at reflux temperature for 24 hours.", "Step 2: The resulting mixture is cooled to room temperature and excess methylamine is removed under reduced pressure.", "Step 3: The residue is dissolved in water and sodium borohydride is added slowly with stirring at 0°C.", "Step 4: The reaction mixture is stirred at room temperature for 2 hours and then quenched with dilute hydrochloric acid.", "Step 5: The resulting solid is filtered, washed with water, and dried to yield 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione." ] } | |

| 790232-28-9 | |

分子式 |

C10H16N4O2 |

分子量 |

224.26 g/mol |

IUPAC名 |

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16) |

InChIキー |

ABFVQIXFKQQEOF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

正規SMILES |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3430005.png)

![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)